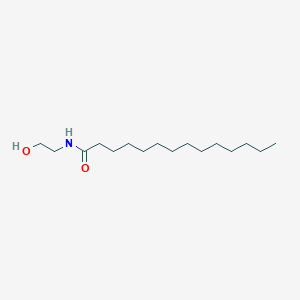

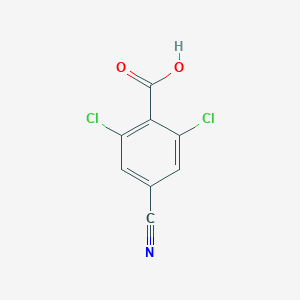

2,6-Dichloro-4-cyanobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

While the synthesis of 2,6-Dichloro-4-cyanobenzoic acid is not explicitly described in the provided papers, the study of reactions involving similar compounds can offer some clues. For instance, the paper on 3-chloro-4-cyanobenzo[b][1,6]naphthyridine discusses reactions with nucleophiles that lead to stable adducts and subsequent rearrangements . This suggests that the synthesis of 2,6-Dichloro-4-cyanobenzoic acid might also involve nucleophilic substitution reactions, possibly under base-catalyzed conditions.

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-cyanobenzoic acid can be inferred to some extent from the crystal and molecular structure study of 2,6-dihydroxybenzoic acid . Although the substituents differ, the core structure of the benzoic acid is likely to be similar. The compound would be expected to crystallize in a way that reflects the presence of hydrogen bonding, potentially forming dimers, and the overall packing could resemble a herringbone motif, as seen in other aromatic compounds .

Chemical Reactions Analysis

The chemical reactions of 2,6-Dichloro-4-cyanobenzoic acid would likely be influenced by the electron-withdrawing effects of the chlorine and cyano groups. These substituents could activate the benzoic acid ring towards nucleophilic attack. The paper on 3-chloro-4-cyanobenzo[b][1,6]naphthyridine provides examples of reactions with various nucleophiles, including thiols and amines, leading to a range of products . Similar reactivity might be expected for 2,6-Dichloro-4-cyanobenzoic acid, with the potential for forming adducts and undergoing rearrangements under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-cyanobenzoic acid can be partially deduced from the properties of structurally related compounds. For example, the presence of chlorine atoms would likely increase the density and molecular weight compared to unsubstituted benzoic acid. The cyano group would contribute to the compound's polarity and could affect its solubility in various solvents. The crystal structure study of 2,6-dihydroxybenzoic acid indicates that such compounds can exhibit specific crystalline forms and packing motifs , which could also apply to 2,6-Dichloro-4-cyanobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Water Disinfection Studies

- Scientific Field: Environmental Chemistry .

- Application Summary: The compound 2,6-dichloro-1,4-benzoquinone (DCBQ), a known contaminant in drinking water, and its degradation products are of concern regarding environmental, biomedical, and technical applications .

- Methods of Application: A systematic voltammetric study employing a glassy carbon electrode was performed to investigate the redox properties of DCBQ and its interactions with double-stranded DNA (dsDNA) .

- Results: DCBQ showed spontaneous degradation which was presented by the change of its electrochemical behavior in solution. The spontaneously degraded DCBQ underwent a reversible and pH-dependent process for 3.70 ≤ pH ≤ 6.00. DCBQ interacted indirectly with dsDNA and its degradation product(s) interacted with the deoxyguanosine homopolynucleotide with release of guanine and adenine from the double helix, but no oxidative damage to the dsDNA by DCBQ or its product(s) was detected .

Algal Cell Studies

- Scientific Field: Biological Sciences .

- Application Summary: The light-induced reduction in oxidized DCBQ in the presence of algal cells was observed .

- Methods of Application: 30 µM of DCBQ dissolved in dimethyl sulfoxide was added to 1 mL of cell suspension with a Chl concentration of 10 µg mL –1 in a growth medium .

- Results: The specific outcomes of this study were not detailed in the source .

Chemical Synthesis

- Scientific Field: Chemical Engineering .

- Application Summary: 2,6-Dichloro-4-cyanobenzoic acid is used as a reagent in the synthesis of various chemical compounds .

- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed .

- Results: The results or outcomes obtained can also vary widely, but the use of 2,6-Dichloro-4-cyanobenzoic acid as a reagent can often enable the synthesis of complex molecules .

Quantitative Analysis of Tranexamic Acid

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: 2,6-Dichloroquinone-4-chlorimide (DCQ), which can be derived from 2,6-Dichloro-4-cyanobenzoic acid, has been used as a chromogenic reagent for the estimation of amine-containing drugs .

- Methods of Application: The coupling of DCQ with tranexamic acid (TA) resulted in a greenish-brown colored complex which absorbed at λmax = 670 nm .

- Results: The color intensity of the coupling product changes with time. This property was used to develop a new colorimetric method for the quantitative determination of TA .

Plant Disease Protection

- Scientific Field: Agricultural Sciences .

- Application Summary: The compound is used as a potential inducer of plants’ natural immune system . It’s used in a method based on activating the plant’s natural defenses .

- Methods of Application: The compound is applied to plants to stimulate their immune system, making them resistant to infections even before the first symptoms appear .

- Results: Application of these compounds to plants reduced the effects of viral infections even up to 97% .

Phase Change Data and Reaction Thermochemistry

- Scientific Field: Physical Chemistry .

- Application Summary: The compound is used in studies related to phase change data, reaction thermochemistry, and gas phase ion energetics .

- Methods of Application: The specific methods of application can vary widely depending on the particular study being performed .

- Results: The results or outcomes obtained can also vary widely, but the use of 2,6-Dichloro-4-cyanobenzoic acid in these studies can often provide valuable data for understanding the physical and chemical properties of the compound .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,6-dichloro-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABGVNSIHQKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302626 | |

| Record name | 2,6-Dichloro-4-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-cyanobenzoic acid | |

CAS RN |

1258298-05-3 | |

| Record name | 2,6-Dichloro-4-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258298-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)